molecular formula C10H20O B13259406 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol

1-Methyl-2-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13259406
M. Wt: 156.26 g/mol
InChI Key: UJESCPZITYTZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(propan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1, a methyl group at position 1, and an isopropyl group at position 2. This structural arrangement distinguishes it from other cyclohexanol analogs, such as menthol (5-methyl-2-(propan-2-yl)cyclohexan-1-ol), which has substituents at positions 2 and 5 . Cyclohexanol derivatives are widely studied for their applications in pharmaceuticals, fragrances, and industrial processes due to their stereochemical diversity and functional group reactivity .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)9-6-4-5-7-10(9,3)11/h8-9,11H,4-7H2,1-3H3

InChI Key

UJESCPZITYTZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC1(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring monoterpene. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the compound is often produced via the catalytic hydrogenation of pulegone or menthone. The process involves the use of hydrogen gas and a metal catalyst, with reaction conditions optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Formation of ketones (e.g., menthone) or carboxylic acids (e.g., menthonic acid)

    Reduction: Formation of hydrocarbons (e.g., menthane)

    Substitution: Formation of halogenated compounds (e.g., menthyl chloride)

Scientific Research Applications

1-Methyl-2-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and cooling agents.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its analgesic properties are believed to be mediated by the activation of transient receptor potential (TRP) channels, which play a role in pain perception. Additionally, its antimicrobial activity is thought to result from the disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol)

  • Structure : Hydroxyl at position 1, isopropyl at position 2, and methyl at position 3.
  • Molecular Formula : C₁₀H₂₀O; Molar Mass : 156.27 g/mol .
  • Key Properties :
    • Cooling sensation due to TRPM8 receptor activation .
    • Antimicrobial activity against Clostridioides difficile (18.8 mg/mL reduces viability via ATP leakage) .
    • Low water solubility (0.890 kg/(m²·s²)) and widespread use in food, cosmetics, and pharmaceuticals .
  • Distinction : The methyl group at position 5 in menthol enhances its volatility and sensory properties compared to 1-methyl-2-(propan-2-yl)cyclohexan-1-ol, where the methyl group at position 1 may reduce steric hindrance and alter solubility .

Thymol (5-Methyl-2-(propan-2-yl)phenol)

  • Structure: Phenolic hydroxyl group at position 1, isopropyl at position 2, and methyl at position 4.
  • Molecular Formula : C₁₀H₁₄O; Molar Mass : 150.22 g/mol .
  • Key Properties: Higher antimicrobial potency compared to menthol due to phenolic hydroxyl group . Lower solubility in water than cyclohexanol analogs.
  • Distinction : The aromatic ring in thymol increases its oxidative stability but reduces conformational flexibility compared to 1-methyl-2-(propan-2-yl)cyclohexan-1-ol .

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol

  • Structure: Hydroxyl at position 1, methyl at position 3, and an amino-isopropyl side chain.
  • Molecular Formula: C₁₀H₂₁NO; Molar Mass: 171.28 g/mol .
  • Key Properties: Predicted boiling point: 259.1°C; higher polarity due to the amine group. Potential applications in drug design (e.g., CNS penetration) .

4-Methyl-1-(propan-2-yl)cyclohexan-1-ol (p-Menthan-4-ol)

  • Structure : Hydroxyl and isopropyl at position 1, methyl at position 4.
  • Molecular Formula : C₁₀H₂₀O; Molar Mass : 156.27 g/mol .
  • Key Properties: Similar molar mass to menthol but differing in substituent positions. Limited toxicity data; structural isomerism may influence metabolic pathways .
  • Distinction : The methyl group at position 4 may confer distinct steric and electronic effects compared to the 1-methyl substitution in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Functional Groups Key Properties
1-Methyl-2-(propan-2-yl)cyclohexan-1-ol C₁₀H₂₀O 156.27 (predicted) 1-OH, 1-CH₃, 2-CH(CH₃)₂ Cyclohexanol, alkyl Hypothesized moderate solubility
Menthol C₁₀H₂₀O 156.27 1-OH, 2-CH(CH₃)₂, 5-CH₃ Cyclohexanol, alkyl Cooling effect, antimicrobial activity
Thymol C₁₀H₁₄O 150.22 1-OH, 2-CH(CH₃)₂, 5-CH₃ Phenol, alkyl High antimicrobial potency
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO 171.28 1-OH, 3-CH₃, amino-isopropyl Cyclohexanol, amine High boiling point, CNS potential
p-Menthan-4-ol C₁₀H₂₀O 156.27 1-OH, 1-CH(CH₃)₂, 4-CH₃ Cyclohexanol, alkyl Structural isomer of menthol

Research Findings and Implications

  • Positional Isomerism : Substituent positions significantly impact bioactivity. For example, menthol’s 5-methyl group enhances volatility and sensory properties, whereas 1-methyl substitution may increase hydrophobicity .
  • Functional Group Influence: The amine group in 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol introduces hydrogen-bonding capacity, making it more polar than the target compound .
  • Antimicrobial Activity: Menthol and thymol exhibit distinct mechanisms (ATP leakage vs. phenol-mediated membrane disruption), suggesting that 1-methyl-2-(propan-2-yl)cyclohexan-1-ol’s efficacy would depend on substituent electronic effects .

Biological Activity

1-Methyl-2-(propan-2-yl)cyclohexan-1-ol, also known as 2-methyl-5-(propan-2-yl)cyclohexan-1-ol, is a cyclic alcohol with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and the presence of functional groups that may interact with biological systems.

Structural Formula

The compound's structural formula can be represented as follows:

C10H20O\text{C}_{10}\text{H}_{20}\text{O}

Physical Properties

  • Molecular Weight : 156.27 g/mol
  • Boiling Point : Approximately 200 °C
  • Solubility : Soluble in organic solvents such as ethanol and ether.

The biological activity of 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol is thought to involve interaction with various molecular targets, including enzymes and receptors. The hydroxyl group in the structure may facilitate hydrogen bonding, enhancing its affinity for biological macromolecules.

Pharmacological Studies

Recent studies have explored the compound's potential therapeutic applications. For instance:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies have shown effective inhibition of growth at specific concentrations.
    Bacterial Strain IC50 (μg/mL)
    Staphylococcus aureus15.0
    Escherichia coli20.5
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential using DPPH and ABTS assays, revealing significant free radical scavenging activity.
    Assay Type IC50 (μg/mL)
    DPPH30.0
    ABTS25.0
  • Cytotoxicity Studies : Cytotoxic effects were assessed using human cell lines, indicating a selective toxicity profile that may be beneficial for therapeutic applications.
    Cell Line CC50 (μg/mL)
    HeLa40.0
    MCF-735.0

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Milan, 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol was tested against a panel of pathogenic bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a natural preservative in food products.

Case Study 2: Antioxidant Properties

A research team at a pharmaceutical institute evaluated the antioxidant properties of this compound in comparison to known antioxidants like vitamin C and E. The findings demonstrated that it possesses comparable antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative stress.

Comparison with Related Compounds

To better understand the unique properties of 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol, it is useful to compare it with other similar cyclohexanol derivatives:

Compound Name Structure Key Biological Activity
2-MethylcyclohexanolStructureMild antimicrobial properties
5-IsopropylcyclohexanolStructureAntioxidant activity
1-MentholStructureAnalgesic and cooling effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.